

Physical properties of 2-Bromononane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromononane

Cat. No.: B1329715

[Get Quote](#)

Technical Guide: Physical Properties of 2-Bromononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of **2-Bromononane** (CAS No. 2216-35-5), specifically focusing on its boiling point and density. The information herein is compiled to support research, development, and quality control activities where this compound is utilized.

Quantitative Data Summary

The physical properties of **2-Bromononane** have been reported with some variability across different sources. The following table summarizes the available data for boiling point and density. It is recommended that users verify these properties through experimental determination for critical applications.

Physical Property	Reported Value(s)	Source(s)
Boiling Point	208-209 °C	Thermo Fisher Scientific, LookChem[1][2]
212.3 ± 8.0 °C at 760 mmHg	EvitaChem[3]	
~175 °C	EvitaChem[3]	
471.04 K (197.89 °C) (Calculated)	Cheméo[4]	
Density	1.081 g/cm ³	LookChem, Fisher Scientific[2] [5]
1.1 ± 0.1 g/cm ³	EvitaChem[3]	
~1.23 g/cm ³	EvitaChem[3]	

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standard laboratory protocols for the determination of boiling point and density for a liquid compound such as **2-Bromononane**.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

- Thiele tube
- Thermometer (-10 to 250 °C)
- Capillary tubes (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer

- Heating mantle or Bunsen burner
- Heat transfer fluid (e.g., mineral oil, silicone oil)
- Stand and clamp

Procedure:

- Fill the Thiele tube with a suitable heat transfer fluid to a level just above the top of the side arm.
- Add a few milliliters of **2-Bromononane** into the small test tube.
- Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
- Clamp the Thiele tube to a stand and carefully lower the thermometer and test tube assembly into the oil bath. The sample should be positioned in the center of the main tube.[\[1\]](#)
- Gently heat the side arm of the Thiele tube.[\[1\]](#) Convection currents will ensure uniform heating of the oil bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[1\]](#) Record this temperature.
- It is good practice to repeat the determination to ensure accuracy.

Determination of Density (Pycnometer Method)

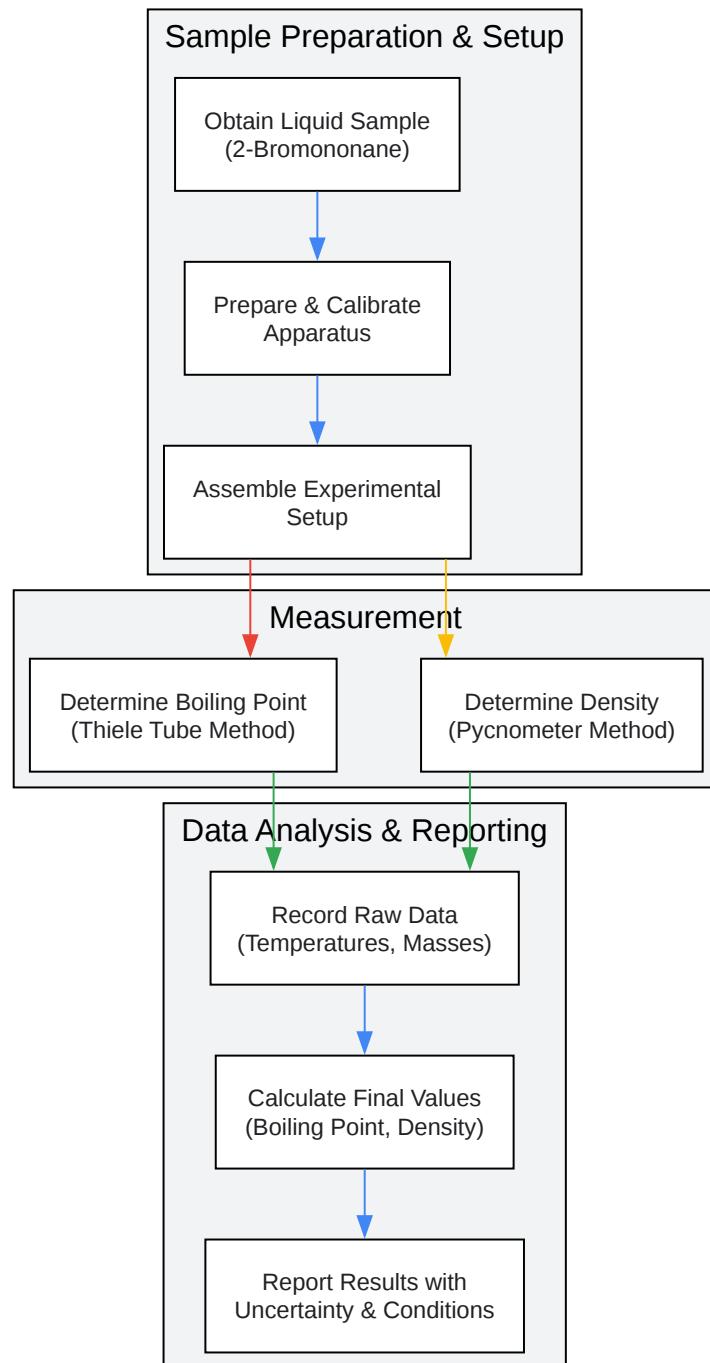
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

[4]

Apparatus:

- Pycnometer (a small glass flask with a ground glass stopper containing a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Distilled water (for calibration)
- The liquid sample (**2-Bromononane**)
- Acetone or other suitable solvent for cleaning and drying
- Water bath (optional, for temperature control)

Procedure:


- Cleaning and Calibration:
 - Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Ensure it is completely dry.
 - Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m_0).[6]
 - Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring that excess water is expelled through the capillary.
 - Carefully wipe dry the exterior of the pycnometer and weigh it. Record the mass (m_1).
 - Record the temperature of the water (T).

- Using the known density of water (ρ_{water}) at temperature T, calculate the exact volume of the pycnometer (V) using the formula: $V = (m_1 - m_0) / \rho_{\text{water}}$.
- Measurement of Sample Density:
 - Empty and thoroughly dry the pycnometer.
 - Fill the pycnometer with **2-Bromononane**.
 - Insert the stopper, allowing the excess liquid to be expelled.
 - Ensure the exterior of the pycnometer is clean and dry, and then weigh it. Record the mass (m_2).
 - The mass of the **2-Bromononane** is $m_{\text{sample}} = m_2 - m_0$.
 - The density of the **2-Bromononane** (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = m_{\text{sample}} / V$.^[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. fpharm.uniba.sk [fpharm.uniba.sk]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromononane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329715#physical-properties-of-2-bromononane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com